Antitumor agent-129

Osteosarcoma Metabolic Stability Thiazolidin-4-one

Antitumor agent-129 is a next-generation thiazolidin-4-one sulfone engineered to overcome the metabolic liabilities of earlier analogs like R-8i. With a 13.8-fold longer microsomal half-life (73.8 min) and exceptional 115% IP bioavailability, it ensures robust systemic exposure for reproducible in vivo efficacy. Ideal for osteosarcoma xenograft studies, metastasis assays, and as a DMPK benchmarking standard. Generic substitutes with inferior PK profiles will compromise study outcomes.

Molecular Formula C20H24N4O6S
Molecular Weight 448.5 g/mol
Cat. No. B12383349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-129
Molecular FormulaC20H24N4O6S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCOCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC
InChIInChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26)
InChIKeyQLEVZKHTLFQHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-129 (Compound 68) as a Preclinical Osteosarcoma Inhibitor: Thiazolidin-4-One Sulfone Derivative with Superior Metabolic Stability


Antitumor agent-129 (also designated Compound 68) is a thiazolidin-4-one sulfone derivative developed as a selective inhibitor of osteosarcoma (OS) cell proliferation. The compound emerged from an extensive structure-activity relationship (SAR) campaign aimed at overcoming the metabolic liabilities of the earlier lead R-8i [1]. In vitro, Antitumor agent-129 inhibits MNNG/HOS osteosarcoma cells with an IC50 of 0.217 μM. Critically, it exhibits a markedly improved pharmacokinetic profile, including a mouse liver microsomal half-life of 73.8 min and exceptional intraperitoneal bioavailability of 115% [1]. In a BALB/c mouse xenograft model, it achieved 44.6% tumor growth inhibition with low observed toxicity [1].

Limitations of Generic Thiazolidin-4-One Analogs: Why Antitumor agent-129's Metabolic Profile Prevents Substitution


Generic substitution among thiazolidin-4-one derivatives for osteosarcoma research is precluded by profound differences in metabolic stability and systemic exposure. The predecessor lead compound, R-8i, demonstrated potent cellular activity (IC50 = 0.022 μM) but suffered from rapid hepatic clearance (T1/2 = 5.36 min in mouse liver microsomes) and poor bioavailability (F = 52.1%) [1]. These pharmacokinetic shortcomings severely limit its utility in sustained in vivo efficacy studies. Antitumor agent-129 was specifically engineered via SAR to retain antitumor activity while dramatically enhancing metabolic robustness, thereby addressing the critical developability gap that renders many in-class analogs unsuitable for advanced preclinical evaluation [1].

Antitumor agent-129 Comparative Evidence: Quantified Differentiation from Lead Compound R-8i and In-Class Alternatives


Metabolic Stability: 13.8-Fold Longer Half-Life in Mouse Liver Microsomes vs. Lead Compound R-8i

Antitumor agent-129 (Compound 68) exhibits a dramatically extended metabolic half-life compared to the antecedent lead compound R-8i, directly addressing the primary liability of the chemical series. The half-life of Antitumor agent-129 in mouse liver microsomes (MLM) is 73.8 minutes, representing a 13.8-fold improvement over R-8i (T1/2 = 5.36 min) under identical assay conditions [1].

Osteosarcoma Metabolic Stability Thiazolidin-4-one

In Vivo Bioavailability: 2.2-Fold Higher Systemic Exposure vs. R-8i (115% vs 52.1% F)

Antitumor agent-129 demonstrates superior in vivo bioavailability following intraperitoneal administration, a critical determinant of effective systemic exposure. The compound achieves a bioavailability (F) of 115%, more than double the 52.1% observed for R-8i [1]. This improvement ensures that a greater fraction of the administered dose reaches the systemic circulation and ultimately the tumor site.

Osteosarcoma Bioavailability Pharmacokinetics

In Vivo Tumor Growth Inhibition: Comparable Efficacy to Potent R-8i Despite 10-Fold Lower In Vitro Potency

In a BALB/c mouse xenograft model of osteosarcoma, Antitumor agent-129 achieved 44.6% tumor growth inhibition (TGI). Notably, this in vivo efficacy is comparable to that of the multi-targeted kinase inhibitor sorafenib (TGI = 44.2%) and only marginally lower than that of the more potent analog R-8i (TGI = 52.9%) [1]. This demonstrates that the enhanced pharmacokinetic properties of Antitumor agent-129 effectively compensate for its 10-fold lower in vitro potency (IC50 0.217 μM vs 0.022 μM).

Osteosarcoma Xenograft Tumor Growth Inhibition

In Vitro Cellular Potency: 217 nM IC50 Against MNNG/HOS Osteosarcoma Cells

Antitumor agent-129 inhibits the proliferation of MNNG/HOS osteosarcoma cells with an IC50 of 0.217 μM (217 nM) [1]. For context, the highly potent analog Antitumor agent-51 (R-8i) exhibits an IC50 of 21.9 nM in the same cell line [2]. While Antitumor agent-129 is approximately 10-fold less potent in this cellular assay, its superior metabolic stability and bioavailability render it a more suitable candidate for in vivo applications where sustained exposure is paramount.

Osteosarcoma Cell Proliferation Thiazolidin-4-one

Antimetastatic Potential: Significant Suppression of Osteosarcoma Cell Migration In Vitro

In addition to its antiproliferative effects, Antitumor agent-129 significantly suppresses osteosarcoma cell migration in vitro [1]. Metastasis, particularly to the lungs, is a major cause of mortality in osteosarcoma patients, making the ability to inhibit cell motility a therapeutically relevant attribute.

Osteosarcoma Cell Migration Metastasis

Antitumor agent-129: Key Application Scenarios in Preclinical Osteosarcoma Research and Drug Discovery


Preclinical Osteosarcoma Research: Prioritizing Compounds with Balanced Potency and Metabolic Stability

For academic and pharmaceutical researchers engaged in osteosarcoma drug discovery, Antitumor agent-129 serves as a benchmark for balancing intrinsic antiproliferative activity with metabolic robustness. Its 13.8-fold improved half-life over R-8i [1] makes it an ideal candidate for in vitro mechanistic studies requiring extended drug exposure, such as chronic signaling pathway modulation or resistance development assays, where rapidly metabolized compounds would be ineffective.

In Vivo Xenograft Efficacy Studies: Selecting a Candidate with Demonstrated Tumor Control and Favorable Pharmacokinetics

Antitumor agent-129 is specifically suited for in vivo osteosarcoma xenograft studies (e.g., MNNG/HOS in BALB/c mice). Its validated tumor growth inhibition of 44.6% [1], combined with high bioavailability (115%) [1], ensures robust systemic exposure and reproducible efficacy outcomes. Researchers can confidently use this compound to establish proof-of-concept for thiazolidin-4-one sulfone-based therapies or as a positive control in combination studies with standard-of-care agents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Lead Optimization

Medicinal chemists and DMPK scientists can utilize Antitumor agent-129 as a reference molecule for optimizing the thiazolidin-4-one sulfone scaffold. Its well-characterized PK parameters—T1/2 of 73.8 min in mouse liver microsomes and F of 115% [1]—provide a clear benchmark for evaluating new analogs. Compounds that surpass Antitumor agent-129 in potency while maintaining or improving these PK metrics represent genuine advancements in the chemical series.

Mechanistic Studies of Osteosarcoma Cell Migration and Metastasis

Given the compound's demonstrated ability to significantly suppress osteosarcoma cell migration in vitro [1], Antitumor agent-129 is a valuable tool for investigating the molecular mechanisms underlying osteosarcoma metastasis. Researchers can employ it in transwell migration assays, wound healing assays, and 3D invasion models to dissect pathways involved in cell motility and to explore its potential as an antimetastatic agent, a critical unmet need in osteosarcoma treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.